フッ化イッテルビウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

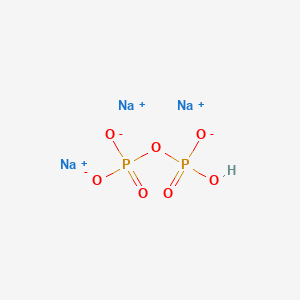

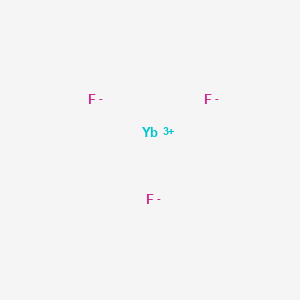

Ytterbium(III) fluoride, also known as ytterbium trifluoride, is an inorganic chemical compound with the formula YbF₃. It is a white crystalline substance that is insoluble in water. Ytterbium(III) fluoride is part of the lanthanide series and is known for its high melting point and stability. It has found niche applications in various fields, including the dental industry, where it is used as a radio-opaque agent to aid in the identification of fillings under X-ray examination .

科学的研究の応用

Ytterbium(III) fluoride has a wide range of scientific research applications:

作用機序

Target of Action

Ytterbium(III) fluoride, also known as ytterbium trifluoride, is primarily used in the dental industry . Its primary targets are dental tissues, specifically tooth enamel, where it acts as a radio-opaque agent to aid in the identification of fillings under X-ray examination .

Mode of Action

Ytterbium(III) fluoride interacts with dental tissues by providing high contrast in X-ray images . This is due to the high atomic number of ytterbium, which increases the efficiency of X-ray contrast . Furthermore, ytterbium(III) fluoride is known to be a strong Lewis acid , which suggests that it may interact with other compounds or ions present in the oral environment.

Biochemical Pathways

It is known that the presence of ytterbium(iii) fluoride is associated with fluoride release from dental materials . Fluoride ions play a crucial role in the remineralization of tooth enamel and the prevention of dental caries.

Pharmacokinetics

Ytterbium(III) fluoride is reported to be insoluble in water This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties The insolubility suggests that it remains primarily at the site of application, ie

Result of Action

The primary result of ytterbium(III) fluoride action is the enhancement of X-ray contrast, aiding in the identification of dental fillings . Additionally, the release of fluoride ions may contribute to the prevention of dental caries .

Action Environment

The action of ytterbium(III) fluoride is influenced by the oral environment. Its effectiveness as a radio-opaque agent is dependent on the X-ray equipment and settings used in dental imaging . Furthermore, the physical parameters of the oral environment, such as pH and the presence of other ions, may influence the release of fluoride ions from ytterbium(III) fluoride .

準備方法

Synthetic Routes and Reaction Conditions: Ytterbium(III) fluoride can be synthesized through several methods. One common method involves the reaction of ytterbium oxide (Yb₂O₃) with hydrofluoric acid (HF):

Yb2O3+6HF→2YbF3+3H2O

Another method is the fluorolytic sol-gel synthesis, which involves the reaction of ytterbium chloride (YbCl₃) with a fluorinating agent in a sol-gel process. This method is particularly useful for preparing nanoscopic ytterbium fluoride particles .

Industrial Production Methods: Industrial production of ytterbium(III) fluoride typically involves the high-temperature reaction of ytterbium metal with fluorine gas. This method ensures the production of high-purity ytterbium fluoride suitable for various applications .

化学反応の分析

Types of Reactions: Ytterbium(III) fluoride primarily undergoes substitution reactions. It can react with other halides to form mixed halide compounds. For example, it can react with calcium fluoride (CaF₂) to form calcium-ytterbium fluoride (CaYbF₅) .

Common Reagents and Conditions: Common reagents used in reactions with ytterbium(III) fluoride include hydrofluoric acid, fluorine gas, and other metal fluorides. These reactions typically occur under high-temperature conditions to ensure complete reaction and formation of the desired products .

Major Products Formed: The major products formed from reactions involving ytterbium(III) fluoride include ytterbium oxide (Yb₂O₃) and mixed metal fluorides such as calcium-ytterbium fluoride (CaYbF₅) .

類似化合物との比較

Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.

Ytterbium(III) oxide (Yb₂O₃): Used in the production of phosphors and as a dopant in optical materials.

Ytterbium(II) fluoride (YbF₂): Exhibits different chemical properties due to its +2 oxidation state and is used in specialized applications.

Uniqueness: Ytterbium(III) fluoride is unique due to its high stability, insolubility in water, and ability to release fluoride ions over time. These properties make it particularly valuable in dental applications and as a component in various industrial materials .

特性

CAS番号 |

13760-80-0 |

|---|---|

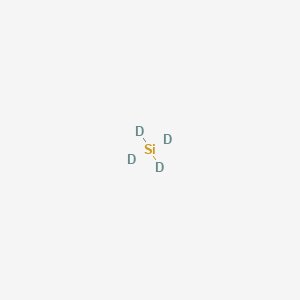

分子式 |

F3Yb |

分子量 |

230.04 g/mol |

IUPAC名 |

trifluoroytterbium |

InChI |

InChI=1S/3FH.Yb/h3*1H;/q;;;+3/p-3 |

InChIキー |

XASAPYQVQBKMIN-UHFFFAOYSA-K |

SMILES |

[F-].[F-].[F-].[Yb+3] |

正規SMILES |

F[Yb](F)F |

Key on ui other cas no. |

13760-80-0 |

物理的記述 |

Hygroscopic solid; Insoluble in water; [Hawley] |

同義語 |

YbF3 ytterbium fluoride |

製品の起源 |

United States |

Q1: Why is Ytterbium(III) Fluoride added to some dental materials?

A1: Ytterbium(III) Fluoride serves several purposes in dental materials:

- Fluoride Release: Despite its low solubility in water [], it contributes to fluoride release from dental materials, which is beneficial for preventing tooth decay.

- Radiopacity: It provides high contrast in X-ray images [], allowing dentists to clearly visualize the material within the tooth.

- Reinforcement: In nanoparticulate form, it strengthens glass polyalkenoates, a type of dental cement [].

Q2: What are the potential drawbacks of using Ytterbium(III) Fluoride in dental materials?

A2: While generally considered useful, there are aspects of its chemistry that require further investigation:

- Reaction with Dental Cements: Research indicates that Ytterbium(III) Fluoride reacts with components of calcium trisilicate cements, forming compounds like ytterbium oxide (Yb2O3) and calcium-ytterbium fluoride (CaYbF5) []. The long-term effects of these reactions within the tooth structure are not fully understood.

- Limited Understanding: The research suggests that some aspects of its chemistry, particularly its interactions within complex dental materials, require further study [].

Q3: Can Ytterbium(III) Fluoride be used to assess the effectiveness of dental treatments?

A3: Research suggests that Ytterbium(III) Fluoride could be used as a contrast agent in dental research []. One study explored its potential to visualize and measure the infiltration depth of resin-based dental sealants using Scanning Electron Microscopy (SEM) and X-ray microanalysis []. While the study concluded that further refinement of the technique is needed, it highlights the potential of Ytterbium(III) Fluoride as a research tool in dentistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)